

pyraoxystrobin fungicidal spectrum against ascomycetes and basidiomycetes

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Compound of Interest

Compound Name: Pyraoxystrobin

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Pyraoxystrobin's Fungicidal Spectrum: A Technical Guide for Researchers

An In-depth Examination of Efficacy Against Ascomycetes and Basidiomycetes

Pyraoxystrobin, a strobilurin fungicide, demonstrates a broad spectrum of activity against a variety of fungal plant pathogens. Developed by the ShenYang Research Institute of Chemical Industry in China, this quinone outside inhibitor (QoI) targets mitochondrial respiration, a vital process for fungal cellular energy production. This technical guide provides a comprehensive overview of the fungicidal spectrum of **pyraoxystrobin** against key fungal species within the phyla Ascomycota and Basidiomycota, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: Inhibition of Mitochondrial Respiration

Pyraoxystrobin's mode of action lies in its ability to disrupt the fungal mitochondrial respiratory chain.^{[1][2][3]} Specifically, it binds to the quinol oxidation (Qo) site of the cytochrome bc1 complex (also known as complex III).^[4] This binding action blocks the transfer of electrons between cytochrome b and cytochrome c1, which is a critical step in the synthesis of adenosine triphosphate (ATP).^[3] The resulting depletion of cellular energy ultimately leads to the cessation of fungal growth and development, and eventually cell death.^[3]

Fungicidal Spectrum: Quantitative Data

Quantitative data on the efficacy of **pyraoxystrobin** against a wide range of fungal pathogens is still emerging in publicly available scientific literature. However, baseline sensitivity studies have been conducted for some key species. Due to the limited availability of extensive data for **pyraoxystrobin**, efficacy data for the closely related and well-studied strobilurin fungicide, pyraclostrobin, is also included for comparative context. It is important to note that while both are QoI fungicides, their efficacy can vary.

Ascomycetes

Fungal Species	Common Disease	Active Ingredient	EC50 (µg/mL)	Reference
Magnaporthe oryzae	Rice Blast	Pyraoxystrobin	0.0094 (mean)	[5][6][7]
Botrytis cinerea	Gray Mold	Pyraclostrobin	3.383	[8][9]

Basidiomycetes

Fungal Species	Common Disease	Active Ingredient	EC50 (µg/mL)	Reference
Puccinia hemerocallidis	Daylily Rust	Pyraclostrobin	0.000284 - 0.000285 (mean)	[10][11]
Rhizoctonia solani	Various (e.g., Sheath Blight, Root Rot)	Pyraclostrobin	Efficacy demonstrated, specific EC50 not provided in cited literature.	[12][13][14][15][16]
Ustilago maydis	Corn Smut	Pyraclostrobin	Efficacy suggested, specific EC50 not provided in cited literature.	[17][18][19]

Experimental Protocols

The determination of the half-maximal effective concentration (EC₅₀) is a standard method for assessing the in vitro efficacy of antifungal compounds. The following protocols are representative of the methodologies used in the cited research.

Mycelial Growth Inhibition Assay

This method is commonly used to determine the inhibitory effect of a fungicide on the vegetative growth of a fungus.

1. Media Preparation:

- A suitable growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.
- After cooling to approximately 45-50°C, the fungicide stock solution is added to the molten agar to achieve a series of desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL).
- A control set of plates containing the solvent used for the fungicide stock (e.g., dimethyl sulfoxide, DMSO) but no fungicide is also prepared.
- The amended and control media are then poured into sterile Petri dishes.

2. Inoculation:

- Mycelial plugs (typically 5 mm in diameter) are taken from the actively growing edge of a young fungal culture.
- A single mycelial plug is placed in the center of each fungicide-amended and control plate.

3. Incubation:

- The inoculated plates are incubated in the dark at a temperature optimal for the specific fungus (e.g., 25°C).

4. Data Collection and Analysis:

- The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
- The percentage of mycelial growth inhibition is calculated using the formula:
- $\text{Inhibition (\%)} = [(DC - DT) / DC] * 100$

- Where DC is the average diameter of the colony in the control plates and DT is the average diameter of the colony in the treated plates.
- The EC50 value is then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.

Spore Germination Assay

This assay is particularly useful for fungi that readily produce spores and where inhibition of the initial infection stage is of interest.

1. Spore Suspension Preparation:

- Spores are harvested from a mature fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 80).
- The spore concentration is determined using a hemocytometer and adjusted to a standard concentration (e.g., 1×10^5 spores/mL).

2. Assay Setup:

- Aliquots of the spore suspension are mixed with various concentrations of the fungicide in a suitable liquid medium or on a solid medium like water agar.
- A control with no fungicide is included.

3. Incubation:

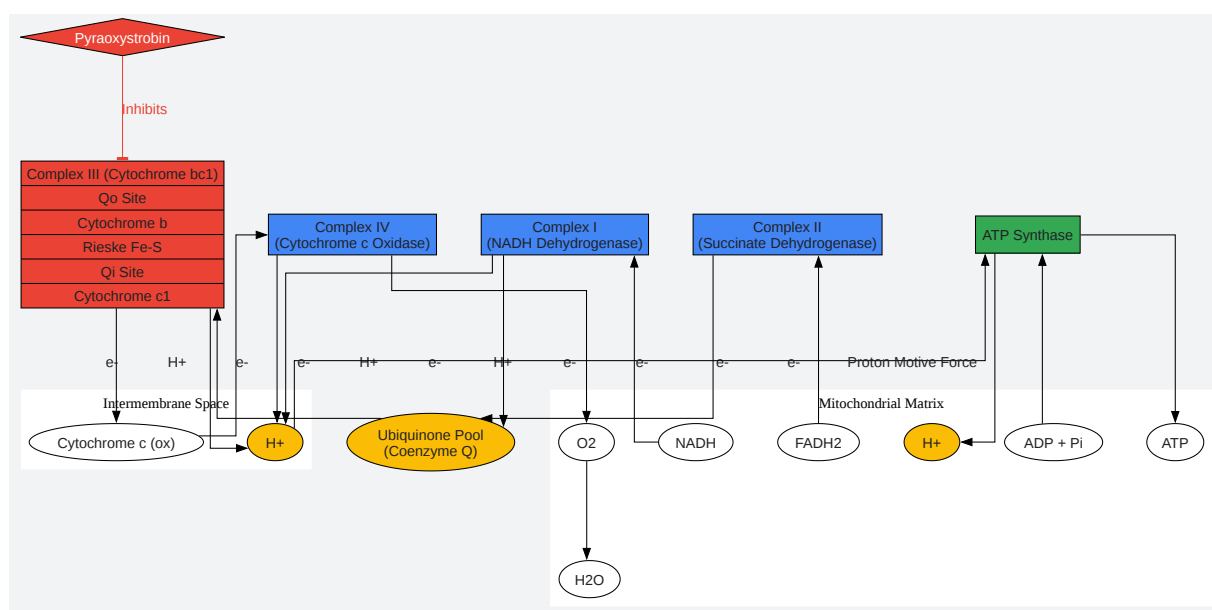
- The mixture is incubated under conditions that promote spore germination (e.g., specific temperature and light/dark cycle).

4. Data Collection and Analysis:

- After a set incubation period (e.g., 24 hours), the percentage of germinated spores is determined by microscopic examination. A spore is typically considered germinated if the germ tube is at least as long as the spore's diameter.
- The percentage of germination inhibition is calculated relative to the control.
- The EC50 value is then calculated as described for the mycelial growth inhibition assay.

Visualizations

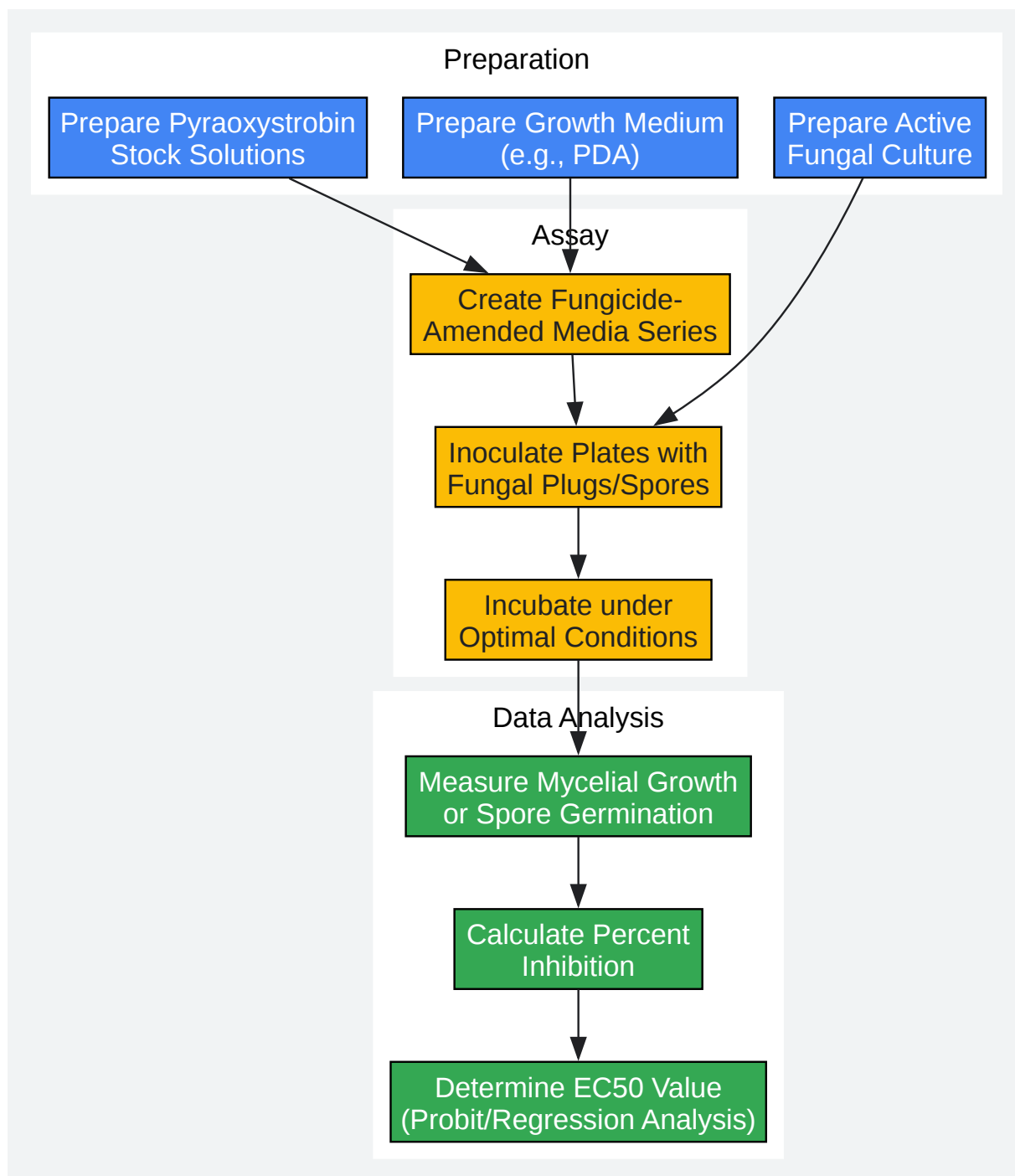
Signaling Pathway of Pyraoxystrobin Action



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Caption: Mechanism of action of **pyraoxystrobin** on the mitochondrial electron transport chain.

Experimental Workflow for Fungicide Efficacy Testing



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Caption: General workflow for in vitro fungicide efficacy testing.

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